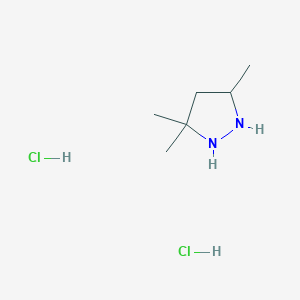
3,3,5-Trimethylpyrazolidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylpyrazolidine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of pyrazolidine, characterized by the presence of three methyl groups at the 3 and 5 positions of the pyrazolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylpyrazolidine dihydrochloride typically involves the reaction of 3,3,5-trimethylpyrazolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Material: 3,3,5-Trimethylpyrazolidine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethylpyrazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: It can be reduced to form pyrazolidines with different substitution patterns.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazolidinones.
Reduction: Formation of various substituted pyrazolidines.
Substitution: Formation of alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylpyrazolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethylpyrazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylpyrazolidine: The parent compound without the dihydrochloride salt.
3,5-Dimethylpyrazolidine: A similar compound with two methyl groups instead of three.
Pyrazolidine: The basic structure without any methyl substitutions.
Uniqueness
3,3,5-Trimethylpyrazolidine dihydrochloride is unique due to the presence of three methyl groups and the dihydrochloride salt form. These structural features confer specific chemical and physical properties, making it distinct from other pyrazolidine derivatives. Its unique reactivity and potential biological activities make it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H16Cl2N2 |
|---|---|
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
3,3,5-trimethylpyrazolidine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-4-6(2,3)8-7-5;;/h5,7-8H,4H2,1-3H3;2*1H |
InChI-Schlüssel |
VCOJEFPSVAKHHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NN1)(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


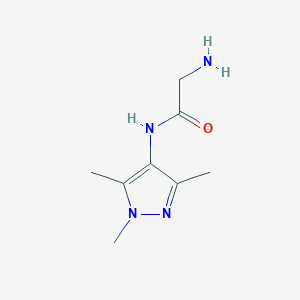

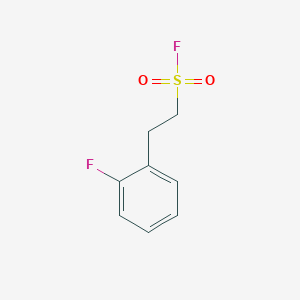

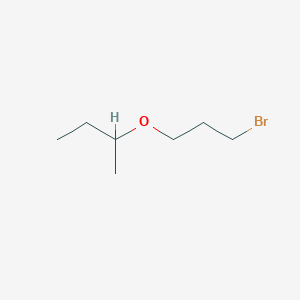
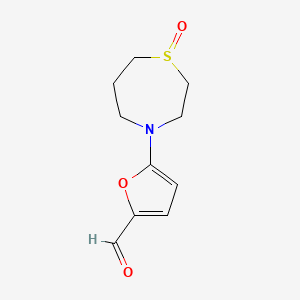
![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
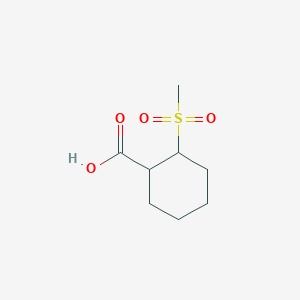
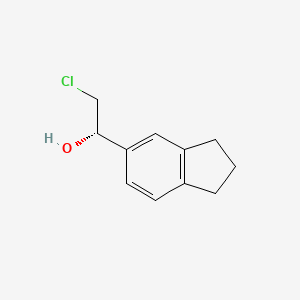
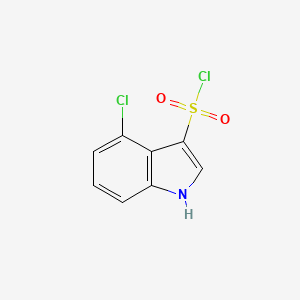


![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13163305.png)
